Fak-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

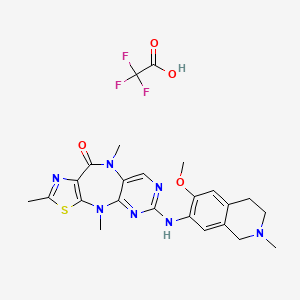

C24H26F3N7O4S |

|---|---|

Molecular Weight |

565.6 g/mol |

IUPAC Name |

13-[(6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl)amino]-2,5,9-trimethyl-4-thia-2,6,9,12,14-pentazatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),5,10,12-pentaen-8-one;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C22H25N7O2S.C2HF3O2/c1-12-24-18-20(30)28(3)16-10-23-22(26-19(16)29(4)21(18)32-12)25-15-8-14-11-27(2)7-6-13(14)9-17(15)31-5;3-2(4,5)1(6)7/h8-10H,6-7,11H2,1-5H3,(H,23,25,26);(H,6,7) |

InChI Key |

MQZJYGIRNMANHF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(S1)N(C3=NC(=NC=C3N(C2=O)C)NC4=C(C=C5CCN(CC5=C4)C)OC)C.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Fak-IN-1 Target Binding Site on Focal Adhesion Kinase (FAK)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the potent inhibitor Fak-IN-1 and its target, Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival, making it a critical target in oncology drug development. This document details the binding characteristics of this compound, presents quantitative data, outlines relevant experimental protocols, and visualizes key signaling pathways and workflows.

Focal Adhesion Kinase (FAK): Structure and Function

Focal Adhesion Kinase is a 125 kDa protein central to integrin-mediated signaling pathways. Its structure comprises three principal domains:

-

N-terminal FERM (4.1, Ezrin, Radixin, Moesin) domain: This domain is crucial for FAK's localization to focal adhesions and its interaction with other proteins, including growth factor receptors.

-

Central Kinase domain: This catalytic domain is responsible for the tyrosine phosphorylation of downstream substrates. It contains a highly conserved ATP-binding pocket, which is a primary target for many small molecule inhibitors.

-

C-terminal Focal Adhesion Targeting (FAT) domain: This domain mediates the localization of FAK to focal adhesions through its interaction with proteins like paxillin and talin.

FAK activation is a multi-step process initiated by integrin clustering or growth factor stimulation. This leads to the autophosphorylation of tyrosine residue 397 (Y397), creating a high-affinity binding site for the SH2 domain of Src family kinases. The subsequent formation of a FAK/Src complex results in the phosphorylation of other tyrosine residues within FAK's activation loop (Y576/Y577), leading to its full catalytic activity.

The FAK Signaling Pathway

Activated FAK acts as both a kinase and a scaffolding protein, initiating a cascade of downstream signaling events that regulate key cellular processes. The pathway plays a significant role in cancer progression by promoting cell migration, invasion, and survival.

Caption: FAK signaling pathway and the inhibitory action of this compound.

This compound: A Potent Inhibitor of FAK

This compound is a novel, potent small molecule inhibitor of Focal Adhesion Kinase identified for its potential anticancer properties. Information regarding this inhibitor is primarily detailed in the patent WO/2020/231726.

Binding Site and Mechanism of Action

While the patent does not explicitly detail the co-crystal structure of this compound with FAK, the majority of small molecule FAK inhibitors are ATP-competitive. These inhibitors typically bind to the ATP-binding pocket within the kinase domain of FAK. Key interactions often involve the formation of hydrogen bonds with the hinge region residue Cys502. Given its potency and classification as a small molecule inhibitor, it is highly probable that this compound functions as an ATP-competitive inhibitor, thereby preventing the phosphorylation of FAK and its downstream substrates.

However, it is important to note the existence of other classes of FAK inhibitors that bind to different sites:

-

Allosteric Inhibitors: These molecules bind to a site on the C-lobe of the kinase domain, distinct from the ATP pocket, inducing a conformational change that inhibits kinase activity.

-

Y397-Targeting Inhibitors: A notable example is the inhibitor Y11, which specifically targets the autophosphorylation site Y397 within the N-terminal FERM domain, preventing the initial activation step of FAK.

Quantitative Data

The inhibitory potency of the exemplified compound from the patent WO/2020/231726, understood to be this compound, has been characterized in both enzymatic and cell-based assays[1].

| Assay Type | Parameter | Value |

| Enzymatic Assay (Z'-LYTE) | IC50 | 18.8 nM[1] |

| Cellular Assay (MDA-MB-231, 3D) | IC50 | 0.93 µM[1] |

| Cellular Assay (MDA-MB-231, 2D) | IC50 | > 10 µM[1] |

The significant difference in potency between the 2D and 3D cellular assays suggests that this compound is particularly effective in a more physiologically relevant three-dimensional tumor microenvironment.

Experimental Protocols

The characterization of a novel kinase inhibitor like this compound involves a series of well-defined experimental procedures to determine its potency, selectivity, and mechanism of action.

In Vitro FAK Kinase Assay (Z'-LYTE™ Assay)

This protocol describes a typical fluorescence-based immunoassay to measure the kinase activity of FAK.

Materials:

-

Recombinant human FAK enzyme

-

FAK substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

Z'-LYTE™ Kinase Assay Kit (containing development reagents)

-

Assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.5)

-

This compound (or other test compounds)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute in the assay buffer.

-

In a 384-well plate, add the diluted this compound or DMSO (vehicle control).

-

Add the FAK enzyme and substrate solution to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction by adding the Z'-LYTE™ Development Reagent A.

-

Incubate for 60 minutes at room temperature.

-

Add the Z'-LYTE™ Stop Reagent.

-

Read the plate on a fluorescence microplate reader using the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow for Inhibitor Characterization

The following diagram illustrates a general workflow for the identification and characterization of a novel kinase inhibitor.

Caption: General experimental workflow for kinase inhibitor discovery.

Conclusion

This compound represents a promising lead compound for the development of novel anticancer therapies targeting the FAK signaling pathway. Its potent inhibitory activity, particularly in 3D cell culture models, highlights its potential efficacy in a tumor microenvironment. Further elucidation of its precise binding mode through co-crystallography studies will be invaluable for the structure-based design of next-generation FAK inhibitors with improved potency and selectivity. This technical guide provides a foundational understanding of this compound's interaction with FAK, intended to support ongoing research and development efforts in this critical area of oncology.

References

Unraveling the Core: A Technical Guide to FAK-IN-1 and Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information, including peer-reviewed literature, on the specific compound "Fak-IN-1" is limited. This guide provides a comprehensive overview of the downstream signaling pathways affected by Focal Adhesion Kinase (FAK) inhibitors, using data from well-characterized inhibitors as illustrative examples. The principles and methodologies described herein are directly applicable to the study of novel FAK inhibitors such as this compound.

Executive Summary

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in integrating signals from the extracellular matrix and growth factor receptors to regulate essential cellular processes, including survival, proliferation, migration, and invasion. Its overexpression and hyperactivity are frequently correlated with cancer progression and metastasis, making it a compelling target for therapeutic intervention.[1] FAK inhibitors are a class of small molecules designed to block the kinase activity of FAK, thereby disrupting its downstream signaling cascades. This technical guide delves into the core downstream signaling pathways modulated by FAK inhibition, presents quantitative data from key experimental findings, provides detailed experimental protocols for assessing inhibitor efficacy, and visualizes these complex interactions through signaling pathway diagrams.

The FAK Signaling Hub: Mechanism of Action

FAK activation is initiated by the clustering of integrins upon binding to the extracellular matrix or by stimulation of growth factor receptors.[2] This triggers the autophosphorylation of FAK at tyrosine residue 397 (Y397).[3] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases.[3] The recruitment of Src leads to the formation of a dually active FAK/Src kinase complex, which then phosphorylates a multitude of downstream substrates, thereby propagating signals that drive cellular responses.[2][3]

FAK inhibitors, including compounds like this compound, typically function as ATP-competitive inhibitors, binding to the kinase domain of FAK and preventing its autophosphorylation and subsequent activation.[4] This blockade of FAK's kinase activity is the critical event that leads to the downstream effects observed with these inhibitors.

Core Downstream Signaling Pathways Affected by FAK Inhibition

The inhibition of FAK activity reverberates through several critical signaling networks. The most well-documented of these are the PI3K/Akt and the Grb2-Ras-MEK-ERK pathways, which are central to cell survival, proliferation, and migration.

The PI3K/Akt Survival Pathway

The FAK/Src complex can directly interact with and activate Phosphoinositide 3-kinase (PI3K). Activated PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt (also known as Protein Kinase B).[5] Akt is a master regulator of cell survival, promoting anti-apoptotic signals and cell cycle progression.[6] Inhibition of FAK disrupts the activation of this pathway, leading to decreased Akt phosphorylation and, consequently, reduced cell survival and increased apoptosis.[6][7]

The Grb2-Ras-MEK-ERK Proliferation and Migration Pathway

Phosphorylation of FAK at tyrosine 925 by the FAK/Src complex creates a docking site for the Grb2-Sos complex.[8] This interaction facilitates the activation of Ras, which in turn initiates the MEK-ERK (MAPK) signaling cascade.[9][10] The ERK pathway is a potent driver of cell proliferation, differentiation, and migration.[11] By preventing FAK phosphorylation, FAK inhibitors block the activation of this pathway, leading to reduced cell proliferation and motility.[9]

Regulation of Cell Migration and Invasion

FAK plays a direct role in the dynamics of focal adhesions, which are crucial for cell migration. The FAK/Src complex phosphorylates several focal adhesion-associated proteins, including p130Cas and paxillin.[3] Phosphorylation of p130Cas leads to the recruitment of Crk and DOCK180, which activates the small GTPase Rac, a key regulator of lamellipodia formation and cell protrusion.[3] FAK inhibition disrupts this cascade, leading to impaired focal adhesion turnover, reduced cell migration, and decreased invasion.[12][13]

Quantitative Data on FAK Inhibitor Activity

The following tables summarize key quantitative data for several well-characterized FAK inhibitors. This data provides a benchmark for evaluating the potency and cellular effects of new chemical entities like this compound.

Table 1: In Vitro Kinase Inhibition

| Inhibitor | Target(s) | IC50 (nM) | Reference |

| This compound | FAK | Not Publicly Available | - |

| PF-573,228 | FAK | 4 | [4] |

| VS-4718 (PND-1186) | FAK | 1.5 | [4] |

| GSK2256098 | FAK | 0.4 | [4] |

| Y15 | FAK (autophosphorylation) | 1000 | [14] |

Table 2: Cellular Activity of FAK Inhibitors

| Inhibitor | Cell Line | Assay | Endpoint | IC50 / Effect | Reference |

| PF-573,228 | REF52 | Chemotactic Migration | Inhibition of Migration | - | [4] |

| PF-573,228 | Swine Skeletal Muscle Satellite Cells | Cell Adhesion | Inhibition of Adhesion | Significant at 10 µM | [15] |

| Y15 | COLO320DM, GOT1 | Cell Viability | Reduction in Viability | Significant at 10 µM | [16] |

| Y15 | COLO320DM, GOT1 | Apoptosis | Increased Apoptosis | Significant at 10 µM | [16] |

| VS-4718 | MDA-MB-231 | Cell Migration | Inhibition of Migration | - | [12] |

Visualizing the Pathways and Workflows

FAK Downstream Signaling Pathways

Caption: FAK downstream signaling pathways and the point of intervention for this compound.

Experimental Workflow: Western Blot for FAK Phosphorylation

Caption: A typical workflow for assessing FAK phosphorylation by Western Blot.

Experimental Workflow: Cell Migration (Transwell) Assay

References

- 1. What are FAK1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of focal adhesion kinase-phosphatidylinositol 3-kinase-akt signaling in hepatic stellate cell proliferation and type I collagen expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FAK activates AKT-mTOR signaling to promote the growth and progression of MMTV-Wnt1-driven basal-like mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-apoptotic role of focal adhesion kinase (FAK). Induction of inhibitor-of-apoptosis proteins and apoptosis suppression by the overexpression of FAK in a human leukemic cell line, HL-60 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Activation of focal adhesion kinase enhances the adhesion and invasion of pancreatic cancer cells via extracellular signal-regulated kinase-1/2 signaling pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FAK phosphorylation by ERK primes Ras-induced tyrosine dephosphorylation of FAK mediated by PIN1 and PTP-PEST - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Focal Adhesion Kinase, a Downstream Mediator of Raf-1 Signaling, Suppresses Cellular Adhesion, Migration and Neuroendocrine Markers in Bon Carcinoid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. FAK inhibition decreases cell invasion, migration and metastasis in MYCN amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. mdpi.com [mdpi.com]

- 15. Focal adhesion kinase and paxillin promote migration and adhesion to fibronectin by swine skeletal muscle satellite cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. FAK inhibition disrupts tumor growth, apoptosis, and transcriptional regulation in GI-NETs - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the kinase-dependent functions of Fak-IN-1

An In-Depth Technical Guide to the Kinase-Dependent Functions of Focal Adhesion Kinase (FAK) and Their Inhibition

Introduction

Focal Adhesion Kinase (FAK), also known as PTK2, is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of integrins and growth factor receptors.[1][2] FAK is a key regulator of fundamental cellular processes including adhesion, migration, proliferation, and survival.[3][4][5] Its functions are mediated through both its kinase-dependent enzymatic activity and its kinase-independent scaffolding roles.[4][6] Overexpression and hyperactivity of FAK are frequently observed in advanced-stage solid cancers, where it promotes tumor progression, metastasis, and angiogenesis, making it a significant target for cancer therapy.[3][5][6]

This guide focuses on the kinase-dependent functions of FAK and how they are elucidated using small molecule inhibitors. While the prompt specified "Fak-IN-1," this name does not correspond to a widely characterized inhibitor in the scientific literature. Therefore, this document will utilize data from well-studied, potent, and selective FAK inhibitors such as Defactinib (VS-6063) , PF-573,228 , and TAE-226 as representative examples to provide a comprehensive and technically accurate overview. These inhibitors primarily function as ATP-competitive agents that block the catalytic activity of FAK, thereby allowing for the specific investigation of its kinase-dependent roles.[7][8]

Mechanism of FAK Activation and Inhibition

FAK activation is initiated by the clustering of integrins following cell adhesion to the extracellular matrix (ECM).[1] This event triggers a conformational change in FAK, leading to its autophosphorylation at tyrosine residue 397 (Y397).[9][10] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases.[10] The recruitment of Src leads to the full catalytic activation of FAK through the phosphorylation of other tyrosine residues within FAK's activation loop (such as Y576 and Y577), as well as the phosphorylation of other downstream substrates by the FAK/Src complex.[2][9][11]

Small molecule FAK inhibitors are typically ATP-competitive, binding to the ATP-binding pocket of the FAK kinase domain. This action prevents the transfer of phosphate from ATP to FAK's tyrosine residues, thereby blocking autophosphorylation and subsequent downstream signaling cascades.[7]

Quantitative Data: Potency of Representative FAK Inhibitors

The efficacy of FAK inhibitors is quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce FAK's enzymatic activity by 50%. The following table summarizes the IC50 values for several well-characterized FAK inhibitors.

| Inhibitor | FAK IC50 (nM) | Pyk2 IC50 (nM) | Cell Line Examples and Anti-proliferative IC50 (µM) |

| Defactinib (VS-6063) | 1.5 | 14 | KRAS mutant Non-Small Cell Lung Cancer |

| VS-4718 | 1.5 | N/A | Not Specified |

| GSK2256098 | 0.4 | >1000 | SKOV3 (Ovarian Cancer): Reduces migration at 1.0 µM |

| TAE-226 | 5.5 | N/A | Pancreatic Cancer (PANC-1): >20 µM; AsPC-1: 6.73 µM |

| CEP-37440 | 2.0 | N/A | Not Specified (Also an ALK inhibitor) |

| Y15 | ~1000 (for Y397 autophosphorylation) | N/A | Colon and Breast Cancer Cells: Induces apoptosis |

Data compiled from multiple sources.[3][8][12]

FAK Signaling Pathways

The kinase activity of FAK is central to its function as a signaling hub. Upon activation, the FAK/Src complex phosphorylates numerous downstream targets, initiating signaling cascades that regulate key cellular functions.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]

- 3. Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. understanding-the-roles-of-fak-in-cancer - Ask this paper | Bohrium [bohrium.com]

- 6. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are FAK1 inhibitors and how do they work? [synapse.patsnap.com]

- 8. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Focal Adhesion Kinase (FAK) Overview [sigmaaldrich.com]

- 10. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantification of Focal Adhesion Kinase Activation Loop Phosphorylation as a Biomarker of Src Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Focal Adhesion Kinase Inhibitor PF-573228 and its Role in the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the focal adhesion kinase (FAK) inhibitor PF-573228, a pivotal molecule in the study of cancer therapeutics. While the initial query mentioned "Fak-IN-1," a FAK inhibitor with limited publicly available data, this guide will focus on the well-characterized and extensively researched compound PF-573228 as a representative FAK inhibitor. This document details its mechanism of action, its multifaceted role within the tumor microenvironment (TME), and provides quantitative data and experimental protocols to support further research and development.

Introduction to FAK and its Role in Cancer

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in signal transduction pathways initiated by integrins and growth factor receptors.[1] Its overexpression and activation are frequently observed in a multitude of advanced-stage solid cancers.[1] FAK's functions, which can be both kinase-dependent and -independent, are integral to processes such as cell migration, invasion, survival, and gene expression.[1] Within the complex architecture of the tumor microenvironment, FAK is a key regulator, influencing angiogenesis, immunity, and the function of stromal cells.[1]

PF-573228: A Selective FAK Inhibitor

PF-573228, also known as PF-228, is a potent and selective, ATP-competitive inhibitor of FAK.[1][2] It effectively blocks the autophosphorylation of FAK at tyrosine 397 (Tyr397), a critical step in FAK activation.[3] This inhibition disrupts downstream signaling cascades that are vital for tumor progression and metastasis.

Mechanism of Action of PF-573228

PF-573228 exerts its inhibitory effects by binding to the ATP-binding pocket of the FAK kinase domain.[4] This competitive inhibition prevents the transfer of a phosphate group from ATP to the Tyr397 residue, thereby blocking FAK activation. The inhibition of FAK autophosphorylation subsequently prevents the recruitment and activation of downstream signaling molecules, including Src family kinases, PI3K, and Akt, which are involved in cell survival, proliferation, and motility.[1]

Quantitative Data on PF-573228's Efficacy

The following tables summarize the quantitative data on the in vitro and in vivo efficacy of PF-573228 across various cancer types.

Table 1: In Vitro Inhibitory Activity of PF-573228

| Cell Line | Cancer Type | Assay | IC50 Value | Reference |

| Purified recombinant FAK | - | Cell-free kinase assay | 4 nM | [2][5] |

| A-431 | Epithelial Carcinoma | FAK phosphorylation | 11 nM | [5] |

| REF52 | Fibroblast | FAK phosphorylation | 30-100 nM | [2] |

| PC3 | Prostate Cancer | FAK phosphorylation | 30-500 nM | [2] |

| SKOV-3 | Ovarian Cancer | FAK phosphorylation | 30-500 nM | [2] |

| L3.6p1 | Pancreatic Cancer | FAK phosphorylation | 30-500 nM | [2] |

| MDCK | Kidney Epithelial | FAK phosphorylation | 30-500 nM | [2] |

| U251-MG | Glioblastoma | Cell viability | ~40 µM (at 24h) | [6] |

| U87-MG | Glioblastoma | Cell viability | >10 µM (at 24h) | [6] |

Table 2: Effects of PF-573228 on Cell Migration and Invasion

| Cell Line | Cancer Type | Assay | Effect | Concentration | Reference |

| MDA-MB-231 | Breast Cancer | Scratch Assay & Transwell Invasion | Dose-dependent inhibition of migration and invasion | 5 µM | [4] |

| SK-N-BE(2) | Neuroblastoma (MYCN amplified) | Migration & Invasion | Significant decrease | Lower concentrations than MYCN non-amplified cells | [7] |

| SK-N-AS | Neuroblastoma (MYCN non-amplified) | Migration & Invasion | Decrease | Higher concentrations than MYCN amplified cells | [7] |

| Melanoma cells | Melanoma | Wound Healing | Reduced migration speed | 1 µM | [8] |

Table 3: In Vivo Efficacy of PF-573228

| Tumor Model | Cancer Type | Effect | Reference |

| Ctrl-MT mice | Mammary Tumor | Significant suppression of tumorigenesis and lung metastasis | [2] |

| Bladder cancer animal model | Bladder Cancer | Tumor suppression and prolonged survival | [3] |

| Neuroblastoma murine model | Neuroblastoma | Significant decrease in metastatic tumor burden | [7] |

| Pancreatic cancer in vivo studies in rats | Pancreatic Cancer | Significant reduction in tumor mass (in combination with lexatumumab) | [9] |

Signaling Pathways Modulated by PF-573228

The inhibition of FAK by PF-573228 disrupts several critical signaling pathways within the tumor and its microenvironment.

Role of PF-573228 in the Tumor Microenvironment

PF-573228 significantly impacts various components of the TME, contributing to its anti-tumor effects.

FAK is a critical mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. PF-573228 has been shown to be a potent anti-angiogenic agent.[10] It reduces the viability, migration, and tube formation of primary human endothelial cells in response to vascular endothelial growth factor (VEGF).[10] Furthermore, PF-573228 can induce apoptosis in endothelial cells.[10]

Cancer-associated fibroblasts are a major component of the tumor stroma and contribute to tumor progression.[11] While direct quantitative data on the effect of PF-573228 on CAFs is limited in the initial search, the known role of FAK in fibroblast activation and matrix remodeling suggests that its inhibition would likely modulate CAF function, reducing their pro-tumorigenic activities.

The immune landscape of the TME is critical for tumor progression and response to therapy. FAK inhibition has been shown to modulate the immune microenvironment. For instance, PF-573228 can decrease leukocyte rolling, adhesion, and emigration, suggesting an anti-inflammatory effect.[12] By altering the TME, FAK inhibitors may enhance the efficacy of immunotherapies.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

This protocol is a general guideline for assessing the effect of PF-573228 on cell viability.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

96-well plates

-

PF-573228 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.[13]

-

Prepare serial dilutions of PF-573228 in complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of PF-573228 or vehicle control (DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

For MTT assay: Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[14] Then, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]

-

For MTS assay: Add 20 µL of MTS solution to each well and incubate for 1-4 hours at 37°C.[14]

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[13][15]

-

Calculate cell viability as a percentage of the vehicle-treated control.

This protocol details the detection of FAK phosphorylation at Tyr397 after treatment with PF-573228.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

PF-573228 stock solution (in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-FAK (Tyr397), anti-total FAK, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of PF-573228 or vehicle control for the desired time.

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.[16]

-

Clear the lysates by centrifugation and determine the protein concentration.[16]

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.[16]

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[13]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[13]

-

Incubate the membrane with the primary antibody against phospho-FAK (Tyr397) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total FAK and a loading control to ensure equal protein loading.

This protocol outlines a method to assess the effect of PF-573228 on cell migration.

Materials:

-

Cancer cell line of interest

-

6-well plates or culture dishes

-

Sterile pipette tip (p200) or cell scraper

-

PF-573228 stock solution (in DMSO)

-

Microscope with a camera

Procedure:

-

Seed cells in a 6-well plate and grow them to a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.[4]

-

Wash the cells with PBS to remove detached cells.

-

Add fresh medium containing different concentrations of PF-573228 or vehicle control.

-

Capture images of the wound at time 0 and at various time points thereafter (e.g., 12, 24 hours).[4]

-

Measure the width of the wound at different points and calculate the percentage of wound closure over time.

This is a general protocol for evaluating the in vivo anti-tumor activity of PF-573228. All animal experiments must be conducted in accordance with institutional guidelines and regulations.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

PF-573228 formulation for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Harvest cancer cells and resuspend them in sterile PBS or medium, with or without Matrigel.

-

Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[17]

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer PF-573228 or vehicle control to the mice via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.

-

Measure tumor volume using calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.[17]

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Conclusion

PF-573228 is a potent and selective FAK inhibitor that demonstrates significant anti-tumor activity both in vitro and in vivo. Its ability to disrupt key signaling pathways and modulate the tumor microenvironment, particularly by inhibiting angiogenesis, underscores its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the role of FAK inhibition in cancer and to advance the development of novel anti-cancer therapies. Further exploration into the effects of FAK inhibitors on cancer-associated fibroblasts and the intricate immune landscape of the TME will be crucial for optimizing their clinical application, potentially in combination with other therapeutic modalities.

References

- 1. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heat Shock Protein 90β Stabilizes Focal Adhesion Kinase and Enhances Cell Migration and Invasion in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. FAK inhibition decreases cell invasion, migration and metastasis in MYCN amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Focal adhesion kinase inhibitors are potent anti-angiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cancer associated fibroblasts: An essential role in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibiting focal adhesion kinase (FAK) blocks IL-4 induced VCAM-1 expression and eosinophil recruitment in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijbs.com [ijbs.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. thno.org [thno.org]

- 16. FAK displacement from focal adhesions: a promising strategy to target processes implicated in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of a Novel FAK Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a representative in vitro characterization of a Focal Adhesion Kinase (FAK) inhibitor. Due to the limited publicly available data for "Fak-IN-1," this guide utilizes the well-characterized FAK inhibitor PF-573,228 as a surrogate to illustrate the required data presentation, experimental protocols, and visualizations. All data presented herein pertains to PF-573,228.

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways, integrating signals from integrins and growth factor receptors.[1] Its involvement in cell adhesion, migration, proliferation, and survival has made it a significant target in oncology drug discovery. Elevated FAK expression and activity are correlated with the progression and metastasis of various cancers. This technical guide details the initial in vitro characterization of a potent and selective FAK inhibitor, providing key data on its biochemical and cellular activities.

Biochemical and Cellular Activity

The inhibitory activity of the compound was assessed through a series of in vitro biochemical and cellular assays to determine its potency and mechanism of action.

Enzyme Inhibition Assay

The potency of the inhibitor against purified recombinant FAK was determined using a kinase inhibition assay.

| Compound | Target | Assay Type | IC50 (nM) |

| PF-573,228 | FAK (recombinant catalytic fragment) | Kinase Assay | 4 |

Table 1: Biochemical potency of PF-573,228 against FAK.[2][3][4][5]

Cellular Autophosphorylation Inhibition

The ability of the inhibitor to suppress FAK activity within a cellular context was measured by assessing the inhibition of FAK autophosphorylation at Tyrosine 397 (Tyr397).

| Compound | Cell Line | Assay Type | IC50 (nM) |

| PF-573,228 | Various (e.g., REF52, PC3, SKOV-3) | Cellular Autophosphorylation (pFAK Tyr397) | 30 - 100 |

Table 2: Cellular potency of PF-573,228 in inhibiting FAK autophosphorylation.[2][6]

Anti-Migratory Activity

The functional consequence of FAK inhibition on cell motility was evaluated using a wound-healing (scratch) assay.

| Compound | Cell Line | Assay | Effect | Concentration |

| PF-573,228 | Swine Skeletal Muscle Satellite Cells | Wound Healing Assay | Slower wound closure | 5 and 10 µmol/L |

| PF-573,228 | MDA-MB-231 (Breast Cancer) | Wound Healing Assay | Dose-dependent attenuation of cell migration | Not specified |

| PF-573,228 | Melanoma Cells | Wound Healing Assay | Reduced migration speed | 1 µM |

Table 3: Effect of PF-573,228 on cell migration.[7][8][9]

Experimental Protocols

Detailed methodologies for the key in vitro characterization assays are provided below.

FAK Kinase Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against purified FAK enzyme.

Materials:

-

Recombinant human FAK enzyme

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2 mM MnCl2, 50 µM DTT)

-

ATP

-

Substrate (e.g., Poly(Glu, Tyr) 4:1)

-

Test compound (e.g., PF-573,228)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

96-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compound in kinase buffer.

-

Add 2 µL of the diluted test compound or vehicle (DMSO) to the wells of a 96-well plate.

-

Add 2 µL of FAK enzyme solution to each well.

-

Add 2 µL of a mixture of the substrate and ATP to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

To terminate the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular FAK Autophosphorylation Assay (Western Blot)

This protocol details the assessment of FAK autophosphorylation at Tyr397 in cultured cells treated with a FAK inhibitor.

Materials:

-

Cell line of interest (e.g., MDA-MB-231)

-

Cell culture medium and supplements

-

Test compound (e.g., PF-573,228)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-FAK (Tyr397) and anti-total FAK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or vehicle for a specified time (e.g., 2-24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-FAK (Tyr397) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total FAK to normalize for protein loading.

-

Quantify the band intensities and calculate the inhibition of FAK phosphorylation.

Cell Migration (Wound Healing/Scratch) Assay

This protocol describes a method to evaluate the effect of a FAK inhibitor on the collective migration of a cell monolayer.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

Multi-well plates (e.g., 12-well or 24-well)

-

Sterile p200 pipette tip or a dedicated scratch tool

-

Test compound (e.g., PF-573,228)

-

Microscope with a camera

Procedure:

-

Seed cells in a multi-well plate and grow them to form a confluent monolayer.

-

Create a "scratch" or wound in the monolayer using a sterile pipette tip.

-

Gently wash the wells with PBS to remove detached cells.

-

Add fresh medium containing various concentrations of the test compound or vehicle.

-

Capture images of the scratch at time 0.

-

Incubate the plate at 37°C and 5% CO2.

-

Acquire images of the same fields at regular intervals (e.g., every 6-12 hours) for up to 48 hours.

-

Measure the width of the scratch at different time points for each condition.

-

Calculate the rate of wound closure as a measure of cell migration.

Visualizations

FAK Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of focal adhesion kinase suppresses the adverse phenotype of endocrine-resistant breast cancer cells and improves endocrine response in endocrine-sensitive cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Heat Shock Protein 90β Stabilizes Focal Adhesion Kinase and Enhances Cell Migration and Invasion in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Focal adhesion kinase and paxillin promote migration and adhesion to fibronectin by swine skeletal muscle satellite cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Fak-IN-1: An In Vitro Cell Viability Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in mediating signals from the extracellular matrix to the cell's interior, influencing cell adhesion, migration, proliferation, and survival.[1] In numerous cancers, FAK is overexpressed and hyperactivated, contributing to tumor progression and metastasis, making it a compelling target for therapeutic intervention.[2] Fak-IN-1 is a potent and specific small molecule inhibitor of FAK that targets the autophosphorylation site Y397, thereby disrupting downstream signaling pathways and leading to decreased cancer cell viability and growth.[2][3][4] These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound on the viability of cancer cell lines.

Mechanism of Action

This compound is an ATP-competitive inhibitor that specifically blocks the autophosphorylation of FAK at tyrosine 397 (Y397).[4][5] This initial phosphorylation event is crucial for the recruitment and activation of other signaling proteins, including Src family kinases. By inhibiting FAK autophosphorylation, this compound effectively blocks the entire downstream signaling cascade, which includes pathways such as PI3K/AKT and MAPK/ERK, ultimately leading to reduced cell proliferation, decreased motility, and induction of apoptosis in cancer cells.[4][6]

Signaling Pathway of FAK Inhibition by this compound

Caption: FAK signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the inhibitory effects of this compound on FAK phosphorylation and cell viability in various cancer cell lines.

Table 1: Inhibition of FAK Y397 Autophosphorylation by this compound

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| OVCAR8 | Ovarian | 15 | [7] |

| U87MG | Glioblastoma | 8.5 | [7] |

| A549 | Lung | 12 | [7] |

| 4T1 | Breast | ~100 | [8][9] |

Table 2: Effect of this compound on Cancer Cell Viability (IC50)

| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |

| TT | Medullary Thyroid | 2.05 | MTS | [2] |

| TPC1 | Papillary Thyroid | 5.74 | MTS | [2] |

| BCPAP | Papillary Thyroid | 9.99 | MTS | [2] |

| K1 | Papillary Thyroid | 17.54 | MTS | [2] |

| L3.6P1 | Pancreatic | 25 | Viability Assay | [7] |

| U87-MG | Glioblastoma | >10 | Viability Assay | [10] |

| U251-MG | Glioblastoma | ~40 | Viability Assay | [10] |

Experimental Protocols

Experimental Workflow for Cell Viability Assay

Caption: Workflow for assessing cell viability upon this compound treatment.

Detailed Methodology: MTS Cell Viability Assay

This protocol is adapted from standard MTS assay procedures and findings from studies on FAK inhibitors.[2][11][12]

1. Materials and Reagents:

-

Cancer cell line of interest (e.g., PANC-1, U87-MG)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and antibiotics)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well clear flat-bottom cell culture plates

-

MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Phosphate-Buffered Saline (PBS)

-

Dimethyl sulfoxide (DMSO)

-

Multichannel pipette

-

Microplate reader

2. Cell Seeding:

-

Culture cells to approximately 70-80% confluency.

-

Trypsinize and resuspend the cells in complete medium to create a single-cell suspension.

-

Count the cells and adjust the concentration to the desired seeding density (typically 5,000-10,000 cells per well).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

3. This compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. A common concentration range to test is 0.1 µM to 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

-

After the 24-hour incubation, carefully remove the medium from the wells.

-

Add 100 µL of the prepared this compound dilutions or control medium to the respective wells.

-

Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

4. MTS Assay and Data Collection:

-

Following the treatment incubation, add 20 µL of the MTS reagent directly to each well.

-

Incubate the plate for 1 to 4 hours at 37°C. The incubation time may need to be optimized depending on the cell line's metabolic activity.

-

After incubation with the MTS reagent, measure the absorbance at 490 nm using a microplate reader.

5. Data Analysis:

-

Subtract the average absorbance of the background wells (medium only) from all other absorbance readings.

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the log of the this compound concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

Logical Relationship of Experimental Design

Caption: Logical flow of the in vitro cell viability experiment.

References

- 1. FAK inhibition with small molecule inhibitor Y15 decreases viability, clonogenicity, and cell attachment in thyroid cancer cell lines and synergizes with targeted therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Focal adhesion kinase (FAK) inhibitor-defactinib suppresses the malignant progression of human esophageal squamous cell carcinoma (ESCC) cells via effective blockade of PI3K/AKT axis and downstream molecular network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. PND-1186 FAK inhibitor selectively promotes tumor cell apoptosis in three-dimensional environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PND-1186 FAK inhibitor selectively promotes tumor cell apoptosis in three-dimensional environments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. thno.org [thno.org]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for FAK Inhibitor Administration in Mouse Models of Cancer

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in a variety of advanced-stage solid cancers and is implicated in tumor progression and metastasis.[1][2][3] FAK integrates signals from integrins and growth factor receptors, playing a crucial role in cell adhesion, migration, proliferation, and survival.[2][4] Its activation is associated with tumor aggressiveness and poor patient prognosis.[1] Consequently, FAK has emerged as a promising therapeutic target for cancer treatment.[2]

This document provides detailed application notes and protocols for the administration of FAK inhibitors in mouse models of cancer. While the term "Fak-IN-1" is used as a general descriptor, the specific data and protocols provided are based on preclinical studies of various potent and selective FAK inhibitors, such as Y15, IN10018 (BI 853520), and TAE226.

FAK Signaling Pathway in Cancer

FAK activation is a critical event in cancer cell signaling. Upon engagement of integrins with the extracellular matrix (ECM) or stimulation by growth factors, FAK undergoes autophosphorylation at the tyrosine-397 (Y397) residue.[5][6] This phosphorylation creates a binding site for Src family kinases, leading to the formation of a FAK/Src complex that further phosphorylates other proteins, activating downstream signaling pathways such as PI3K/Akt and RAS/RAF/MEK/ERK.[4][5][7] These pathways promote cell survival, proliferation, invasion, and angiogenesis.[1][7][8]

FAK Signaling Pathway and Inhibition.

Data Presentation: In Vivo Efficacy of FAK Inhibitors

The following tables summarize the quantitative data from preclinical studies of various FAK inhibitors in mouse models of cancer.

Table 1: Summary of FAK Inhibitors and their In Vivo Effects

| FAK Inhibitor | Cancer Model | Mouse Strain | Key Findings | Reference |

| Y15 | Pancreatic Cancer (Panc-1 xenograft) | Nude | Significantly inhibited tumor growth alone and synergistically with gemcitabine. Reduced FAK Y397 phosphorylation in tumors. | [9] |

| IN10018 (BI 853520) | Breast Cancer (orthotopic models) | Nude | Reduced primary tumor growth and metastasis. | [8] |

| IN10018 (BI 853520) | Ovarian Cancer | Not Specified | Inhibited EMT and tumor growth in vivo. | [7] |

| IN10018 (BI 853520) | Malignant Pleural Mesothelioma | Not Specified | Significantly reduced tumor weight. | [7] |

| IN10018 (BI 853520) | Adenocarcinoma (xenograft models) | Nude | Broad spectrum of outcomes, with high sensitivity linked to a mesenchymal tumor phenotype. | [10] |

| TAE226 | Neuroblastoma (liver metastasis model) | Nude | Significant decrease in metastatic tumor burden. | [11] |

| TAE226 | Glioma (intracranial xenograft) | Nude | Suppressed tumor growth. | [12] |

| VS-4718 (PND-1186) | Pancreatic Ductal Adenocarcinoma | Not Specified | Limited tumor progression by reducing fibrosis and immunosuppressive cells. | [12] |

| VS-6062 (PF-00562271) | Pancreatic Ductal Adenocarcinoma | Not Specified | Suppressed tumor growth, invasion, and metastases. | [12] |

Table 2: Dosing and Administration Details for FAK Inhibitors in Mouse Models

| FAK Inhibitor | Cancer Model | Dosage | Route of Administration | Dosing Schedule | Reference |

| Y15 | Pancreatic Cancer | 30 mg/kg | Intraperitoneal (IP) | Daily | [9] |

| IN10018 (BI 853520) | Adenocarcinoma | 50 mg/kg | Oral | Daily | [10] |

| TAE226 | Neuroblastoma | Not Specified | Oral gavage | Not Specified | [11] |

| Compound 7 | Pancreatic Cancer | 10 mg/kg | Not Specified | Daily | [13] |

| ZINC40099027 | Intestinal Injury | 900 µg/kg | Intraperitoneal (IP) | Every 6 hours for 3 days | [14] |

Experimental Protocols

The following are generalized protocols for the administration of FAK inhibitors in mouse models of cancer, based on published studies. These should be adapted based on the specific inhibitor, cancer model, and experimental goals.

Protocol 1: Preparation of FAK Inhibitor for In Vivo Administration

-

Solubilization:

-

For inhibitors like Y15, solubilize in sterile water to a stock concentration of 25 mM and store at -20°C or -80°C.[9]

-

For inhibitors like TAE226, dissolve in DMSO to a stock concentration of 25 mM.[9]

-

For oral administration, inhibitors may need to be formulated in a vehicle such as methylcellulose.[11]

-

-

Working Solution Preparation:

-

On the day of administration, thaw the stock solution and dilute it to the final desired concentration with a suitable vehicle (e.g., sterile saline, PBS).[9] The final volume for injection should be determined based on the mouse's weight and the recommended injection volumes for the chosen route of administration.[15]

-

Protocol 2: Xenograft Mouse Model and FAK Inhibitor Administration

-

Animal Models:

-

Tumor Cell Implantation:

-

Subcutaneous Model: Inject cancer cells (e.g., Panc-1) suspended in a suitable medium (e.g., PBS or Matrigel) subcutaneously into the flank of the mice.[9]

-

Orthotopic Model: For models like breast cancer, inject tumor cells into the mammary fat pad.[8] For pancreatic cancer, injection can be into the pancreas.[7]

-

Metastasis Model: To study metastasis, inject tumor cells into a site that allows for dissemination, such as the spleen for liver metastasis.[11]

-

-

Tumor Growth and Randomization:

-

Allow tumors to establish and reach a palpable size.

-

Randomize mice into treatment and control groups.

-

-

Administration of FAK Inhibitor:

-

Route of Administration: The choice of administration route depends on the inhibitor's properties and the experimental design. Common routes include intraperitoneal (IP) injection and oral gavage.[9][11][15]

-

Dosage and Schedule: Administer the FAK inhibitor at the predetermined dose and schedule (e.g., daily).[9][10] The control group should receive the vehicle alone.

-

-

Monitoring and Endpoints:

-

Monitor the mice regularly for signs of toxicity, including weight loss.[9]

-

Measure tumor volume at regular intervals using calipers.

-

At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting for FAK phosphorylation, immunohistochemistry).[9]

-

In Vivo Experimental Workflow.

Conclusion

The administration of FAK inhibitors in mouse models of cancer has shown promising results in reducing tumor growth and metastasis.[8][9][11] The protocols outlined in this document provide a framework for conducting such preclinical studies. Careful consideration of the specific FAK inhibitor, cancer model, and experimental design is crucial for obtaining reliable and reproducible data. The visualization of the FAK signaling pathway and the experimental workflow can aid researchers in understanding the mechanism of action and in planning their in vivo experiments.

References

- 1. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]

- 2. Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Focal Adhesion Kinase (FAK) tyrosine 397E mutation restores the vascular leakage defect in endothelium‐specific FAK‐kinase dead mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficacy of the highly selective focal adhesion kinase inhibitor BI 853520 in adenocarcinoma xenograft models is linked to a mesenchymal tumor phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FAK inhibition decreases cell invasion, migration and metastasis in MYCN amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. FAK in Cancer: From Mechanisms to Therapeutic Strategies [mdpi.com]

- 13. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]

- 14. Small molecule FAK activator promotes human intestinal epithelial monolayer wound closure and mouse ulcer healing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

Application Notes and Protocols for FAK-IN-1 in Wound Healing and Scratch Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cell migration, proliferation, and survival.[1] It is a key component of the cellular machinery that senses the extracellular matrix and transduces signals that regulate cytoskeletal dynamics. In the context of wound healing, FAK is activated in migrating keratinocytes at the wound edge and is involved in the intricate processes of cell adhesion and movement that are essential for tissue repair. The inhibitor FAK-IN-1 offers a potent and specific tool to probe the function of FAK in these processes. These application notes provide detailed protocols for utilizing this compound in wound healing and scratch assays, along with expected outcomes and data interpretation.

Mechanism of Action

This compound is a small molecule inhibitor that targets the kinase activity of FAK. By binding to the ATP-binding pocket of the FAK kinase domain, this compound prevents the autophosphorylation of FAK at tyrosine 397 (Y397). This initial phosphorylation event is crucial for the recruitment and activation of other signaling proteins, most notably Src family kinases. The subsequent formation of the FAK-Src complex initiates a cascade of downstream signaling events that promote cell motility. Inhibition of FAK by this compound is therefore expected to disrupt these signaling pathways, leading to a reduction in cell migration and a delay in wound closure.

Key Signaling Pathways

The FAK signaling pathway is a complex network of protein interactions that ultimately impacts cell motility. Upon activation by integrin clustering at sites of cell adhesion, FAK autophosphorylates at Y397, creating a high-affinity binding site for the SH2 domain of Src. The resulting FAK/Src complex then phosphorylates a number of downstream substrates, including p130Cas and paxillin. Phosphorylation of these scaffold proteins leads to the recruitment of other effector molecules, such as Crk, Dock180, and Rac, which are involved in actin polymerization and the formation of lamellipodia, the protrusive structures that drive cell migration. FAK also influences the activity of Rho GTPases, which regulate the assembly and disassembly of the actin cytoskeleton. By inhibiting the initial step of FAK activation, this compound effectively blocks these downstream signaling cascades.

Caption: FAK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Scratch (Wound Healing) Assay

The scratch assay is a simple and widely used method to study cell migration in vitro. A "wound" is created in a confluent cell monolayer, and the rate of closure of this gap is monitored over time.

Materials:

-

Cell line of interest (e.g., fibroblasts, keratinocytes, endothelial cells)

-

Complete cell culture medium

-

This compound (and appropriate vehicle control, e.g., DMSO)

-

24- or 48-well tissue culture plates

-

Sterile p200 or p1000 pipette tips

-

Phosphate-buffered saline (PBS)

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells into a 24- or 48-well plate at a density that will form a confluent monolayer within 24-48 hours.

-

Cell Starvation (Optional): Once confluent, you may replace the growth medium with a serum-free or low-serum medium for 12-24 hours to synchronize the cell cycle and minimize proliferation.

-

Creating the Scratch: Using a sterile p200 or p1000 pipette tip, make a straight scratch through the center of the cell monolayer. Apply firm, consistent pressure to ensure a clean, cell-free gap.

-

Washing: Gently wash the wells twice with PBS to remove dislodged cells and debris.

-

Treatment: Add fresh culture medium containing the desired concentration of this compound or the vehicle control to the respective wells.

-

Image Acquisition: Immediately after adding the treatment, capture images of the scratch in each well using a microscope at 4x or 10x magnification. This is the 0-hour time point. Mark the specific locations on the plate to ensure that the same fields are imaged at subsequent time points.

-

Incubation and Imaging: Incubate the plate at 37°C and 5% CO2. Capture images of the same marked fields at regular intervals (e.g., every 6, 12, and 24 hours) until the scratch in the control wells is nearly closed.

Data Analysis and Presentation

Quantitative analysis of the scratch assay involves measuring the area or width of the cell-free gap at each time point. Image analysis software such as ImageJ or other automated platforms can be used for this purpose.

Metrics to Quantify:

-

Percent Wound Closure:

-

[(Initial Wound Area - Wound Area at time X) / Initial Wound Area] x 100

-

-

Migration Rate:

-

Can be calculated from the slope of the linear portion of the wound closure over time graph. This provides a measure of the speed of cell migration (e.g., in µm/hour).

-

Data Presentation:

Summarize the quantitative data in a clearly structured table for easy comparison between different concentrations of this compound and the control group.

| Treatment Group | Average Wound Closure at 12h (%) | Average Wound Closure at 24h (%) | Migration Rate (µm/hour) |

| Vehicle Control (DMSO) | 45 ± 5 | 92 ± 4 | 25 ± 3 |

| This compound (1 µM) | 30 ± 6 | 65 ± 7 | 18 ± 2 |

| This compound (5 µM) | 15 ± 4 | 35 ± 5 | 9 ± 1.5 |

| This compound (10 µM) | 8 ± 3 | 18 ± 4 | 4 ± 1 |

Note: The data presented in this table is illustrative and based on typical results observed with FAK inhibitors. Actual results may vary depending on the cell line and experimental conditions. One study using the FAK inhibitor PF-573,228 in neuroblastoma cell lines demonstrated a significant decrease in cell migration.[1] Another study showed that FAK inhibition slows the rate of wound closure.

Expected Results and Interpretation

Treatment of cells with this compound is expected to result in a dose-dependent inhibition of wound closure compared to the vehicle-treated control group. This will be visually apparent as a wider cell-free gap in the this compound treated wells at later time points. Quantitatively, this will be reflected as a lower percentage of wound closure and a decreased migration rate.

These results would indicate that FAK activity is essential for the migratory capacity of the cell type being studied. A significant reduction in cell migration upon this compound treatment provides strong evidence for the involvement of the FAK signaling pathway in the process of wound healing.

Caption: Experimental workflow for a scratch assay using this compound.

Troubleshooting

-

Uneven Scratch Width: Ensure the pipette tip is held at a consistent angle and pressure is applied evenly across the well.

-

Cell Proliferation Affecting Results: If proliferation is a concern, consider serum-starving the cells before the assay or including a proliferation inhibitor like Mitomycin C in the medium.

-

High Variability Between Replicates: Ensure consistent cell seeding density and careful washing steps. Increase the number of replicate wells for each condition.

Conclusion

This compound is a valuable tool for investigating the role of Focal Adhesion Kinase in cell migration and wound healing. The protocols and guidelines provided in these application notes offer a framework for designing and executing robust experiments. By carefully quantifying the effects of this compound on wound closure, researchers can gain significant insights into the molecular mechanisms governing tissue repair and cell motility.

References

Application Notes and Protocols for FAK-IN-1 in Western Blot Analysis of p-FAK

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cellular signaling pathways governing cell adhesion, migration, proliferation, and survival.[1][2] The activation of FAK is initiated by its autophosphorylation at the Tyrosine 397 (Tyr397) residue, which creates a high-affinity binding site for the SH2 domain of Src family kinases.[1][2] This interaction leads to the full activation of FAK and the subsequent phosphorylation of downstream targets, promoting various cellular processes that are often dysregulated in cancer, leading to tumor growth and metastasis.[1] Consequently, FAK has emerged as a significant target for therapeutic intervention in oncology.

Fak-IN-1 is a small molecule inhibitor designed to target the kinase activity of FAK. By inhibiting FAK, this compound is expected to block the autophosphorylation at Tyr397, thereby preventing the downstream signaling cascades that contribute to cancer progression. Western blotting is a key technique to verify the efficacy of FAK inhibitors by assessing the phosphorylation status of FAK at Tyr397 (p-FAK). These application notes provide a detailed protocol for utilizing this compound to inhibit FAK phosphorylation and its subsequent analysis by Western blot.

FAK Signaling Pathway

Integrin engagement with the extracellular matrix (ECM) or stimulation by growth factors triggers the clustering of FAK at focal adhesions. This clustering facilitates the autophosphorylation of FAK at Tyr397. Phosphorylated Tyr397 serves as a docking site for Src family kinases, which in turn phosphorylate other tyrosine residues on FAK, leading to its full enzymatic activation. Activated FAK then phosphorylates various downstream substrates, including paxillin and p130Cas, initiating signaling cascades that regulate cell motility, survival, and proliferation.

Experimental Protocols

Cell Culture and Treatment with this compound

-

Cell Seeding: Plate the desired cancer cell line (e.g., SW620 colon cancer cells or BT474 breast cancer cells) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Cell Culture: Culture the cells overnight in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations.

-

Treatment: The following day, replace the culture medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control. A dose-response experiment is recommended to determine the optimal concentration. For a time-course experiment, treat the cells with a fixed concentration of this compound for different durations.

Western Blot Protocol for p-FAK (Tyr397)

-

Cell Lysis:

-

After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

Sample Preparation:

-

To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

-

SDS-PAGE:

-

Load the denatured protein samples onto a 4-12% Bis-Tris polyacrylamide gel.

-

Run the gel at 120V until the dye front reaches the bottom of the gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for phospho-FAK (Tyr397) (e.g., from Cell Signaling Technology or Thermo Fisher Scientific) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.

-

For a loading control, a separate membrane can be incubated with a primary antibody for total FAK or a housekeeping protein like β-actin.

-

-

Washing:

-

Wash the membrane three times for 10 minutes each with TBST at room temperature.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

-

Washing:

-

Wash the membrane three times for 10 minutes each with TBST at room temperature.

-

-

Detection:

-

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for 1-5 minutes.

-

Capture the chemiluminescent signal using a digital imaging system.

-

-

Analysis:

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the p-FAK signal to the total FAK or housekeeping protein signal to determine the relative change in FAK phosphorylation.

-

Experimental Workflow

Data Presentation

The following table provides representative data on the dose-dependent inhibition of p-FAK (Tyr397) by the FAK inhibitor Y11 in SW620 and BT474 cancer cell lines, as an example of expected results with this compound.[1] Researchers should generate their own data for this compound.

| Cell Line | Treatment (Y11 Concentration) | Relative p-FAK (Tyr397) Level (Normalized to Total FAK) |

| SW620 | Control (DMSO) | 1.00 |

| 4 µM | Significantly Decreased | |

| 10 µM | Further Decreased | |

| 20 µM | Markedly Decreased | |

| BT474 | Control (DMSO) | 1.00 |

| 0.1 µM | Significantly Decreased | |

| 1 µM | Further Decreased | |

| 10 µM | Markedly Decreased |

Note: The term "Significantly Decreased" indicates a noticeable reduction in the band intensity compared to the control. Quantitative densitometry should be performed for precise fold-change calculations.

Conclusion

The protocol described provides a robust framework for assessing the efficacy of this compound in inhibiting FAK phosphorylation. By following this detailed methodology, researchers can effectively evaluate the on-target activity of this inhibitor and its potential as a therapeutic agent in drug development. Accurate quantification and careful execution of the Western blot are critical for obtaining reliable and reproducible results.

References

- 1. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phospho-FAK (Tyr397) Antibody | Cell Signaling Technology [cellsignal.com]

Application of Fak-IN-1 in 3D Spheroid Cultures: A Comprehensive Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in mediating signals from the extracellular matrix to the cell's interior, influencing cell proliferation, survival, migration, and anchorage-independent growth.[1][2][3] In the context of oncology, FAK is frequently overexpressed in various tumors, and its activity is crucial for the survival and growth of cancer cells, particularly in three-dimensional (3D) environments that mimic in vivo tumors.[1][2][4] 3D spheroid cultures have emerged as a more physiologically relevant model compared to traditional 2D cell culture for studying tumor biology and evaluating anti-cancer therapeutics.[5][6]

Fak-IN-1 is a potent and selective inhibitor of FAK. This document provides detailed application notes and protocols for the use of this compound and similar FAK inhibitors in 3D spheroid cultures, summarizing key quantitative data and outlining experimental methodologies. The information presented is intended to guide researchers in utilizing FAK inhibitors to investigate cancer biology and develop novel therapeutic strategies.

Mechanism of Action

In 3D spheroid cultures, FAK signaling is critical for cancer cell survival and proliferation.[2] Unlike in 2D cultures, where cells adhere to a flat substrate, cells in spheroids rely on cell-cell and cell-matrix interactions within a 3D architecture. FAK activity becomes particularly important for this anchorage-independent growth.[1][2]

Inhibition of FAK in 3D spheroids has been shown to:

-

Induce Apoptosis: FAK inhibitors selectively promote apoptosis in tumor cells grown in 3D environments, a phenomenon not always observed in 2D cultures.[2]

-